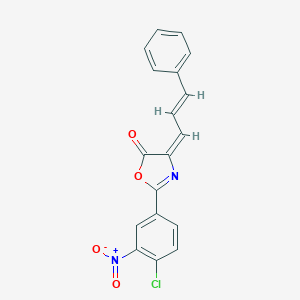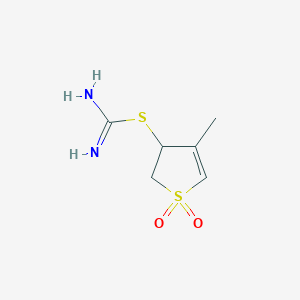
2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone, also known as CNDC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique chemical structure has made it an attractive target for researchers in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. For example, 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. Additionally, 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone is its potent activity against a wide range of targets, including cancer cells and various enzymes. Additionally, its unique chemical structure makes it an attractive target for medicinal chemistry research. However, one of the limitations of 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone. One area of interest is the development of new synthetic routes for 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone that could improve its solubility and make it easier to work with in the lab. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone and to identify additional targets for this compound. Finally, there is potential for the development of new therapeutic agents based on the structure of 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone, which could have applications in the treatment of a wide range of diseases.
Métodos De Síntesis
The synthesis of 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone involves a multi-step reaction that begins with the condensation of cinnamaldehyde and 4-chloro-3-nitroaniline to form the corresponding Schiff base. This Schiff base is then cyclized with ethyl acetoacetate to form the oxazolone ring. The resulting compound is then subjected to a series of purification steps to obtain pure 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone |
|---|---|
Fórmula molecular |
C18H11ClN2O4 |
Peso molecular |
354.7 g/mol |
Nombre IUPAC |
(4E)-2-(4-chloro-3-nitrophenyl)-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H11ClN2O4/c19-14-10-9-13(11-16(14)21(23)24)17-20-15(18(22)25-17)8-4-7-12-5-2-1-3-6-12/h1-11H/b7-4+,15-8+ |
Clave InChI |
WOQNNRXFOUHEDC-DUEVJXGLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B273861.png)
![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)
![methyl N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzenecarboximidoate](/img/structure/B273869.png)

![N'~1~,N'~6~-bis[(5-methyl-2-furyl)methylene]hexanedihydrazide](/img/structure/B273871.png)

![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)


![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)


![(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273894.png)